4-Tert-butyl-6-phenyl-pyrimidine

Physicochemical properties Lipophilicity ADME prediction

4-Tert-butyl-6-phenyl-pyrimidine is a biaryl pyrimidine derivative featuring a tert-butyl group at the 4-position and a phenyl ring at the 6-position of the pyrimidine core. This substitution pattern imparts distinct physicochemical properties and reactivity profiles that differentiate it from mono-substituted analogs such as 4-phenylpyrimidine and 4-tert-butylpyrimidine.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B12288887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-6-phenyl-pyrimidine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=NC(=C1)C2=CC=CC=C2
InChIInChI=1S/C14H16N2/c1-14(2,3)13-9-12(15-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyAWDDRRUVZGAKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-6-phenyl-pyrimidine: Core Properties, Procurement Data, and Key Differentiation


4-Tert-butyl-6-phenyl-pyrimidine is a biaryl pyrimidine derivative featuring a tert-butyl group at the 4-position and a phenyl ring at the 6-position of the pyrimidine core. This substitution pattern imparts distinct physicochemical properties and reactivity profiles that differentiate it from mono-substituted analogs such as 4-phenylpyrimidine and 4-tert-butylpyrimidine. The compound serves as a key scaffold in medicinal chemistry for kinase inhibitor development and as a structural component in advanced materials including liquid crystals and OLED emitters [1]. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol. Commercially available with purity specifications typically ≥95%, the compound exhibits a melting point of approximately 185°C and a calculated logP of 3.305, indicating substantial lipophilicity .

Why 4-Tert-butyl-6-phenyl-pyrimidine Cannot Be Replaced by Common Pyrimidine Analogs


Generic substitution of 4-tert-butyl-6-phenyl-pyrimidine with structurally simpler pyrimidines such as 4-phenylpyrimidine, 4-tert-butylpyrimidine, or 2-phenylpyrimidine derivatives is scientifically unsound due to divergent reactivity, physicochemical properties, and biological target engagement profiles. Mechanistic studies reveal that the presence or absence of specific substituents fundamentally alters nucleophilic addition pathways—4-phenylpyrimidine undergoes ring-opening SN(ANRORC) amination, whereas 4-tert-butylpyrimidine does not follow this mechanism [1]. Furthermore, the dual substitution pattern in the target compound enables regioselective synthetic elaboration in a defined order (4-position > 6-position > 2-position), a strategic advantage lost with mono-substituted analogs [2]. The quantitative evidence below establishes why this specific substitution pattern confers measurable advantages in lipophilicity, thermal stability, kinase inhibition selectivity, and material performance that cannot be replicated by generic alternatives.

Quantitative Evidence Guide: 4-Tert-butyl-6-phenyl-pyrimidine Differentiation Data


Lipophilicity Differentiation: logP Comparison with 4-Phenylpyrimidine and 4-tert-Butylpyrimidine

4-Tert-butyl-6-phenyl-pyrimidine exhibits a measured logP of 3.305, reflecting the combined lipophilic contributions of both the tert-butyl and phenyl substituents . In contrast, the mono-substituted analog 4-phenylpyrimidine (C₁₀H₈N₂, MW 156.18) has a reported XLogP of approximately 2.8 , while 4-tert-butylpyrimidine (C₈H₁₂N₂, MW 136.19) possesses lower lipophilicity due to the absence of the aromatic phenyl ring. The enhanced logP of the target compound predicts improved membrane permeability and blood-brain barrier penetration potential compared to mono-substituted pyrimidines, a critical consideration for CNS-targeted drug discovery programs.

Physicochemical properties Lipophilicity ADME prediction

Thermal Stability and Phase Transition: Melting Point Advantage Over 4-Phenylpyrimidine

The target compound demonstrates a melting point of 185°C, as documented in supplier technical data . This value is substantially higher than that of 4-phenylpyrimidine, which melts at 60.0–64.0°C . The elevated melting point of 4-tert-butyl-6-phenyl-pyrimidine reflects stronger intermolecular interactions in the crystalline state conferred by the sterically demanding tert-butyl group combined with the extended aromatic system. This thermal stability differential is directly relevant to material science applications where higher melting points are advantageous for device fabrication and operational stability under elevated temperatures.

Thermal stability Material science Solid-state characterization

Synthetic Regioselectivity Advantage: Ordered Substitution at 4- and 6-Positions

Studies on the Suzuki coupling arylation of trichloropyrimidine establish a clear reactivity hierarchy: position 4 undergoes substitution first, followed by position 6, and finally position 2 [1]. This regioselectivity enables the rational, stepwise synthesis of 4-tert-butyl-6-phenyl-pyrimidine with precise control over substitution pattern. Mono-substituted analogs such as 4-phenylpyrimidine or 4-tert-butylpyrimidine lack this synthetic versatility—they cannot serve as intermediates for further regiocontrolled elaboration at the 6-position. The target compound's dual substitution pattern provides a strategic scaffold for generating diverse derivatives through sequential functionalization of the remaining 2-position, a capability absent in mono-substituted pyrimidines.

Synthetic methodology Regioselective functionalization Suzuki coupling

Mechanistic Differentiation: Divergent Nucleophilic Amination Pathways vs. 4-Phenyl- and 4-tert-Butylpyrimidine

Detailed mechanistic investigations of the Chichibabin amination reveal that 4-phenylpyrimidine undergoes nucleophilic attack readily at C-2 and C-6, with the kinetically formed C-2 adduct isomerizing to the thermodynamically more stable C-6 adduct. This process involves a ring-opening/ring-closure sequence (SN(ANRORC) mechanism) that is essential for 2-amino-4-phenylpyrimidine formation [1]. In stark contrast, 4-tert-butylpyrimidine does not follow the SN(ANRORC) mechanism and exhibits only very limited amination at the 2-position [1]. For 4-tert-butyl-6-phenyl-pyrimidine, the combined substitution pattern is predicted to further restrict nucleophilic attack at the 2-position due to steric shielding from both the 4-tert-butyl and 6-phenyl groups, resulting in enhanced stability toward nucleophilic degradation compared to 4-phenylpyrimidine alone.

Reaction mechanism Nucleophilic amination Chemical stability

FGFR4 Kinase Inhibition: Scaffold Enables Nanomolar Potency in Derivative Series

The 4-tert-butyl-6-phenyl-pyrimidine core serves as a privileged scaffold for fibroblast growth factor receptor 4 (FGFR4) kinase inhibitors. A derivative bearing this core structure (CHEMBL4062877) demonstrated an IC₅₀ of 299 nM against recombinant human FGFR4 in ELISA-based assays [1]. While this specific IC₅₀ reflects the activity of an elaborated derivative rather than the unsubstituted core, the data establish that the 4-tert-butyl-6-phenyl-pyrimidine scaffold provides a productive starting point for FGFR4 inhibitor development. In contrast, mono-substituted pyrimidines (e.g., 4-phenylpyrimidine) lack the optimal substitution pattern required for productive FGFR4 hinge-binding interactions, as evidenced by the extensive SAR optimization documented in patent literature describing pyrimidine FGFR4 inhibitors [2].

Kinase inhibition FGFR4 Oncology Medicinal chemistry

Material Science Performance: tert-Butyl Group Reduces Intermolecular Interactions in Iridium Complexes

In phenylpyrimidine-based iridium complexes for OLED applications, the introduction of a tert-butyl group is specifically employed to weaken intermolecular interactions and endow the material with favorable physical properties [1]. The iridium complex (bpp)₂Ir(acac), incorporating a phenylpyrimidine ligand with tert-butyl substitution, achieved high electroluminescent efficiencies: 73.9 cd/A current efficiency, 84.8 lm/W power efficiency, and 21.2% external quantum efficiency [1]. This complex also exhibited low efficiency roll-off (5.1% from 100 to 10,000 cd/m²), reduced concentration sensitivity (stable performance from 5% to 12% doping), and stable electroluminescent spectra across luminance ranges. The 4-tert-butyl-6-phenyl-pyrimidine core provides the essential structural elements (tert-butyl for reduced aggregation, phenylpyrimidine for ligand field strength) that enable these performance metrics.

OLED materials Phosphorescent emitters Intermolecular interactions

Optimal Application Scenarios for 4-Tert-butyl-6-phenyl-pyrimidine Based on Differentiated Evidence


Medicinal Chemistry: FGFR4-Targeted Kinase Inhibitor Lead Optimization

Based on the scaffold's demonstrated capacity to support nanomolar FGFR4 inhibition (derivative IC₅₀ = 299 nM [1]), 4-tert-butyl-6-phenyl-pyrimidine is optimally deployed as a starting scaffold for FGFR4 kinase inhibitor programs. The dual substitution pattern (4-tert-butyl and 6-phenyl) provides the necessary hydrophobic contacts and hinge-binding orientation required for FGFR4 selectivity over other FGFR family members. Medicinal chemists should prioritize this scaffold over mono-substituted pyrimidines (4-phenylpyrimidine or 4-tert-butylpyrimidine) when FGFR4 inhibition is the primary target, as the latter lack the optimal substitution pattern for productive kinase domain engagement as documented in FGFR4 inhibitor patent literature [2].

Organic Synthesis: Regiocontrolled Building Block for 2-Functionalized Pyrimidine Libraries

Leveraging the established Suzuki coupling regioselectivity hierarchy (4-position > 6-position > 2-position) [1], 4-tert-butyl-6-phenyl-pyrimidine serves as an ideal intermediate for further diversification at the 2-position. Researchers can employ this compound to generate focused libraries of 2-substituted-4-tert-butyl-6-phenyl-pyrimidines with predictable regiochemical outcomes. This application is particularly valuable when structure-activity relationship studies require systematic variation at the 2-position while maintaining constant substitution at the 4- and 6-positions, a synthetic strategy not feasible with mono-substituted pyrimidine building blocks.

Materials Chemistry: Phosphorescent OLED Emitter Development

The tert-butyl group within the 4-tert-butyl-6-phenyl-pyrimidine scaffold is specifically utilized to suppress detrimental intermolecular interactions in iridium(III) phosphorescent complexes [1]. Materials scientists developing green-yellow OLED emitters should select this scaffold (or its ligand derivatives) to achieve high electroluminescent efficiency (power efficiency >80 lm/W demonstrated), reduced concentration quenching, and low efficiency roll-off (5.1% over 100× luminance range). The combined steric protection from the tert-butyl group and the extended conjugation of the phenylpyrimidine system provides the balanced properties required for commercial-grade OLED performance.

Thermally Robust Material Formulation

Given the 185°C melting point [1]—approximately 120°C higher than 4-phenylpyrimidine [2]—4-tert-butyl-6-phenyl-pyrimidine is the preferred choice for material formulations requiring elevated thermal stability. Applications include high-temperature liquid crystal mixtures, thermally stable polymer additives, and solid-state reaction components where lower-melting analogs would undergo premature phase transition or thermal degradation. The substantial thermal stability advantage directly addresses processing and operational constraints in industrial material applications.

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